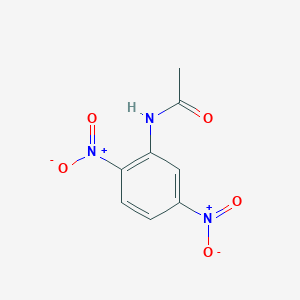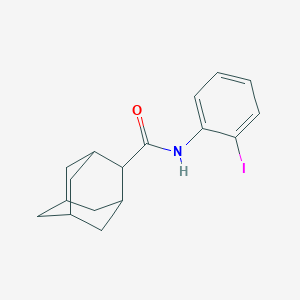
N-(2,5-dinitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dinitrophenyl)acetamide, also known as DNPA, is a chemical compound that has been widely used in scientific research. It is a derivative of acetamide, a colorless and odorless crystalline solid that is soluble in water and ethanol. DNPA is a yellow crystalline powder that is used as a reagent in organic chemistry and biochemistry. The compound has been used in various applications, including as a substrate for enzyme assays, as a marker for protein analysis, and as a probe for studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(2,5-dinitrophenyl)acetamide is not fully understood, but it is believed to act as a substrate for certain enzymes, including acyltransferases and amidases. The compound is also believed to interact with proteins and other biomolecules, potentially affecting their function and activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including acyltransferases and amidases. This compound has also been shown to affect the function of proteins and other biomolecules, potentially leading to changes in cellular processes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dinitrophenyl)acetamide in lab experiments is its versatility. The compound can be used in a variety of applications, including as a substrate for enzyme assays, as a marker for protein analysis, and as a probe for studying protein-ligand interactions. This compound is also relatively easy to synthesize and purify, making it a convenient reagent for many researchers.
One of the limitations of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and to design experiments that specifically target the compound's effects. Additionally, this compound has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(2,5-dinitrophenyl)acetamide. One area of interest is the development of new applications for the compound, such as in drug discovery research or in the study of protein-protein interactions. Another area of interest is the elucidation of the compound's mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Finally, there is potential for the development of new derivatives of this compound with improved properties, such as increased specificity or reduced toxicity.
Méthodes De Synthèse
N-(2,5-dinitrophenyl)acetamide can be synthesized by reacting 2,5-dinitrochlorobenzene with acetamide in the presence of a base such as sodium hydroxide. The reaction yields this compound as a yellow crystalline solid that can be purified by recrystallization. The synthesis method is relatively simple and straightforward, and the compound can be obtained in high purity and yield.
Applications De Recherche Scientifique
N-(2,5-dinitrophenyl)acetamide has been used in various scientific research applications, including as a substrate for enzyme assays, as a marker for protein analysis, and as a probe for studying protein-ligand interactions. The compound is commonly used in biochemistry and molecular biology research to study the activity and function of enzymes and proteins. This compound is also used in drug discovery research to identify potential drug targets and to screen for potential drug candidates.
Propriétés
IUPAC Name |
N-(2,5-dinitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-7-4-6(10(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAWUHKQSJFBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Amino-5-ethyl-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B372912.png)

![N-Bicyclo[2.2.1]hept-2-yl-4-methylbenzenesulfonamide](/img/structure/B372917.png)





![[4-(1-Propenylidene)cyclohexyl]benzene](/img/structure/B372928.png)
![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetaldehyde {2,4-dinitrophenyl}hydrazone](/img/structure/B372934.png)



